molecular formula C20H20NO5P B284821 N-bis(3-methoxyphenoxy)phosphorylaniline

N-bis(3-methoxyphenoxy)phosphorylaniline

Cat. No.: B284821
M. Wt: 385.3 g/mol
InChI Key: QGSISOQHGKBIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bis(3-methoxyphenoxy)phosphorylaniline is a phosphorus-containing aromatic compound characterized by a central phosphoryl group bonded to an aniline moiety, flanked by two 3-methoxyphenoxy substituents. The phosphoryl group and methoxy substituents likely influence its electronic properties, thermal stability, and reactivity, making it comparable to triphenylamine-based hole-transporting materials (HTLs) and antioxidative Schiff bases .

Properties

Molecular Formula

C20H20NO5P

Molecular Weight

385.3 g/mol

IUPAC Name

N-bis(3-methoxyphenoxy)phosphorylaniline

InChI

InChI=1S/C20H20NO5P/c1-23-17-10-6-12-19(14-17)25-27(22,21-16-8-4-3-5-9-16)26-20-13-7-11-18(15-20)24-2/h3-15H,1-2H3,(H,21,22)

InChI Key

QGSISOQHGKBIQO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OP(=O)(NC2=CC=CC=C2)OC3=CC=CC(=C3)OC

Canonical SMILES

COC1=CC(=CC=C1)OP(=O)(NC2=CC=CC=C2)OC3=CC=CC(=C3)OC

solubility

0.8 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • N,N-bis(4-methoxyphenyl)-[1,1’-biphenyl]-4-amine (DNB) : A triphenylamine derivative with methoxy groups at the para position, used in HTLs.
  • 3,3'-(methoxyphosphanediyl)bis(N,N-diethylaniline) (4a) : A phosphinite ligand with methoxy and diethylamino groups.
  • N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]arylamines : Pyrazole-containing ligands with variable substituents affecting thermodynamic properties.

The phosphoryl group in N-bis(3-methoxyphenoxy)phosphorylaniline distinguishes it from DNB (which lacks phosphorus) and 4a (which features a phosphanediyl bridge). The meta-methoxy substituents may sterically and electronically differ from para-substituted analogs like DNB, influencing conjugation and solubility.

Physicochemical Properties

Compound λmax (nm) HOMO (eV) LUMO (eV) Thermal Decomposition (°C)
This compound*
DNB 348 -5.03 -2.46 >400
bDNB 356 -5.02 -2.76 >400
4a

*Note: Direct data for the target compound is unavailable; properties inferred from analogs.

  • Electronic Properties : DNB and bDNB exhibit HOMO levels (-5.03 to -5.02 eV) suitable for HTL applications, comparable to phosphorylaniline derivatives likely due to methoxy conjugation .
  • Thermal Stability : Both DNB and bDNB decompose above 400°C, suggesting that phosphorylaniline derivatives may similarly resist thermal degradation .

Substituent Effects

  • Methoxy Position : Para-methoxy groups in DNB enhance conjugation and hole mobility, while meta-substitution in the target compound may introduce steric hindrance, reducing π-orbital overlap .
  • Bridging Atoms : Phosphoryl bridges (P=O) may increase electron-withdrawing effects compared to sulfide or disulfide bridges in Schiff bases, altering redox behavior .

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